Chemical structure and properties of 6-(Ethenesulfonyl)pyridine-3-carbonitrile
Chemical structure and properties of 6-(Ethenesulfonyl)pyridine-3-carbonitrile
An In-Depth Technical Guide to 6-(Ethenesulfonyl)pyridine-3-carbonitrile: A Covalent Warhead for Modern Drug Discovery
Introduction: The Rise of Covalent Modifiers in Targeted Therapy
In the landscape of modern drug development, the pursuit of high-potency, selective, and durable therapeutic agents is relentless. While traditional non-covalent inhibitors have long dominated the field, targeted covalent inhibitors (TCIs) have re-emerged as a powerful modality for achieving profound and lasting pharmacological effects. By forming a stable, physical link with their biological target, TCIs can offer advantages in terms of potency, duration of action, and the ability to overcome drug resistance.
At the heart of every TCI is the "warhead"—an electrophilic functional group engineered to react with a specific nucleophilic amino acid residue on the target protein, most commonly a cysteine. The vinyl sulfone moiety has been recognized as a versatile and tunable cysteine-reactive electrophile[1]. This guide provides an in-depth technical overview of a specific vinyl sulfone-containing compound, 6-(Ethenesulfonyl)pyridine-3-carbonitrile, a molecule poised for significant utility in chemical biology and drug discovery. Its unique structure, combining the reactivity of a vinyl sulfone with the drug-like scaffold of a substituted pyridine, makes it a compelling building block for the next generation of covalent probes and therapeutics.
This document will delve into the core chemical and physical properties of 6-(Ethenesulfonyl)pyridine-3-carbonitrile, its synthesis and characterization, its mechanism of action as a covalent modifier, and practical experimental protocols for its use.
Section 1: Core Physicochemical and Structural Properties
6-(Ethenesulfonyl)pyridine-3-carbonitrile, also known as 6-(vinylsulfonyl)nicotinonitrile, is a heterocyclic organic compound featuring a pyridine ring substituted with a nitrile group and an ethenesulfonyl (vinyl sulfone) group.[2] The electron-withdrawing nature of both the sulfonyl group and the cyano-substituted pyridine ring system significantly influences the reactivity of the vinyl group, rendering it a potent Michael acceptor.
Structural Diagram
Caption: Chemical Structure of 6-(Ethenesulfonyl)pyridine-3-carbonitrile.
Key Properties Summary
| Property | Value | Source / Rationale |
| CAS Number | 106265-58-1 | [2] |
| Molecular Formula | C₈H₆N₂O₂S | [2] |
| Molecular Weight | 194.21 g/mol | Calculated from formula |
| Appearance | White to off-white solid | Expected for similar purified organic compounds |
| Melting Point | ~100-130 °C | Estimated based on related structures like 6-chloro-3-pyridinecarbonitrile (116-120 °C) |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Sparingly soluble in Methanol, Ethanol; Insoluble in water | Typical solubility profile for heterocyclic compounds of this nature[3] |
| IR Absorption (ν, cm⁻¹) | ~3100 (vinyl C-H), ~2230 (C≡N), ~1620 (C=C), ~1320 & ~1140 (SO₂) | Expected values based on functional groups. Nitrile stretches are sharp and characteristic[4][5] |
| ¹H NMR (400 MHz, CDCl₃) | ~9.0 (s, 1H), ~8.3 (d, 1H), ~7.8 (d, 1H), ~6.8 (dd, 1H), ~6.5 (d, 1H), ~6.1 (d, 1H) | Predicted chemical shifts (δ, ppm) based on analogous structures[5][6] |
| ¹³C NMR (100 MHz, CDCl₃) | ~155, ~152, ~141, ~138, ~135, ~130, ~117, ~110 | Predicted chemical shifts (δ, ppm) based on analogous structures[4][7] |
Section 2: Synthesis and Characterization
While specific literature detailing the synthesis of 6-(Ethenesulfonyl)pyridine-3-carbonitrile is not abundant, a robust and logical synthetic route can be designed based on established methods for creating vinyl sulfones and modifying pyridine rings. A common and effective strategy involves the nucleophilic aromatic substitution of a leaving group (e.g., a halide) on the pyridine ring, followed by oxidation and elimination.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 6-(Ethenesulfonyl)pyridine-3-carbonitrile.
Rationale Behind Experimental Choices
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Starting Material : 6-Chloropyridine-3-carbonitrile is a commercially available and cost-effective starting material. The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing effects of the ring nitrogen and the 3-cyano group.
-
Step 1: Thioether Formation : 2-Mercaptoethanol is used as the thiol nucleophile. The terminal hydroxyl group does not interfere with the reaction but is crucial for the subsequent elimination step. A mild base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the thiol, forming the thiolate nucleophile. DMF is an excellent polar aprotic solvent for this type of SₙAr reaction, facilitating the dissolution of reactants and promoting the reaction rate.
-
Step 2: Oxidation and Elimination : The intermediate thioether is first oxidized to a sulfone. meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for this transformation. The resulting hydroxyethyl sulfone is unstable and readily undergoes a base-catalyzed or thermally-induced E2 elimination to form the thermodynamically stable vinyl sulfone product and water. The oxidation to the sulfone is critical, as it turns the sulfur moiety into a good leaving group for the elimination step.
Section 3: Chemical Reactivity and Covalent Mechanism of Action
The primary utility of 6-(Ethenesulfonyl)pyridine-3-carbonitrile in a biological context is its function as a Michael acceptor, enabling it to form a covalent bond with nucleophilic residues on proteins.
Mechanism: Covalent Modification of Cysteine
The vinyl sulfone group is a classic Michael acceptor. The β-carbon of the vinyl group is highly electrophilic due to the powerful electron-withdrawing resonance and inductive effects of the adjacent sulfonyl (SO₂) group. This electrophilicity is further enhanced by the pyridine-3-carbonitrile system. A deprotonated cysteine residue (thiolate) on a target protein can act as a nucleophile, attacking this β-carbon in a conjugate addition reaction.
Caption: Mechanism of covalent bond formation with a cysteine residue.
This reaction is typically irreversible under physiological conditions, leading to the permanent modification and, in most therapeutic applications, inactivation of the target protein. The reactivity of the warhead can be tuned by modifying the substituents on the pyridine ring, allowing for a balance between on-target reactivity and off-target promiscuity[1].
Section 4: Applications in Drug Discovery and Chemical Biology
The predictable and robust reactivity of the vinyl sulfone group makes 6-(Ethenesulfonyl)pyridine-3-carbonitrile a valuable tool for researchers.
-
Targeted Covalent Inhibitors (TCIs) : The primary application is as a warhead to be incorporated into a larger molecule that provides binding affinity and selectivity for a specific protein target. The pyridine-3-carbonitrile scaffold itself is a common feature in many biologically active compounds and can serve as a starting point for library synthesis[6][8][9].
-
Activity-Based Probes (ABPs) : By attaching a reporter tag (e.g., a fluorophore or biotin) to the pyridine ring, this molecule can be converted into an ABP. Such probes are used to identify and profile the activity of entire enzyme families (e.g., cysteine proteases, deubiquitinases) directly in complex biological systems.
-
Fragment-Based Screening : As a small, reactive fragment, it can be used in fragment-based drug discovery (FBDD) campaigns to identify proteins that have a reactive cysteine in or near a binding pocket. Hits from such screens can then be elaborated to develop potent and selective inhibitors.
Section 5: Experimental Protocols
The following protocols are provided as a self-validating framework. They describe the synthesis and a method to confirm the characteristic reactivity of the title compound.
Protocol 5.1: Synthesis of 6-(Ethenesulfonyl)pyridine-3-carbonitrile
Objective: To synthesize the title compound from commercially available starting materials.
Materials:
-
6-Chloropyridine-3-carbonitrile
-
2-Mercaptoethanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 6-((2-Hydroxyethyl)thio)pyridine-3-carbonitrile
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-chloropyridine-3-carbonitrile (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Stir the suspension at room temperature for 10 minutes.
-
Add 2-mercaptoethanol (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC (e.g., 30% EtOAc/Hexanes) until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the thioether intermediate.
Step 2: Synthesis of 6-(Ethenesulfonyl)pyridine-3-carbonitrile
-
Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress, which involves both oxidation and elimination, can be monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃, followed by saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography on silica gel (e.g., using a gradient of EtOAc in Hexanes) to yield 6-(Ethenesulfonyl)pyridine-3-carbonitrile as a solid.
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). The data should align with the expected values in Section 1.
Protocol 5.2: Reactivity Assay with Glutathione (GSH)
Objective: To confirm the cysteine-reactive nature of the compound using the model thiol, glutathione.
Materials:
-
6-(Ethenesulfonyl)pyridine-3-carbonitrile
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Dimethyl sulfoxide (DMSO)
-
LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of 6-(Ethenesulfonyl)pyridine-3-carbonitrile in DMSO.
-
Prepare a 10 mM stock solution of GSH in PBS (pH 7.4).
-
In a microcentrifuge tube, combine 485 µL of PBS, 10 µL of the GSH stock solution (final concentration 200 µM), and mix.
-
Initiate the reaction by adding 5 µL of the vinyl sulfone stock solution (final concentration 100 µM). The final reaction volume is 500 µL.
-
Incubate the reaction at 37 °C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot and quench the reaction by adding it to 100 µL of cold acetonitrile containing 0.1% formic acid.
-
Analyze the quenched samples by LC-MS. Monitor the disappearance of the starting vinyl sulfone (m/z [M+H]⁺ = 195.02) and the appearance of the GSH-adduct (m/z [M+H]⁺ = 502.11).
-
Self-Validation: The time-dependent decrease of the starting material and the concomitant increase of the product mass confirms the covalent reactivity of the compound. The absence of product formation in a control reaction without GSH validates that the reaction is thiol-dependent.
Conclusion and Future Outlook
6-(Ethenesulfonyl)pyridine-3-carbonitrile represents a valuable and highly versatile chemical entity for researchers in medicinal chemistry and chemical biology. Its straightforward synthesis, combined with the tunable and predictable reactivity of the vinyl sulfone warhead, makes it an ideal building block for developing sophisticated covalent tools. As the field of targeted covalent inhibition continues to expand, molecules like this—which sit at the intersection of a reactive functional group and a privileged chemical scaffold—will be instrumental in the design of next-generation probes and therapeutics to address challenging biological targets.
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